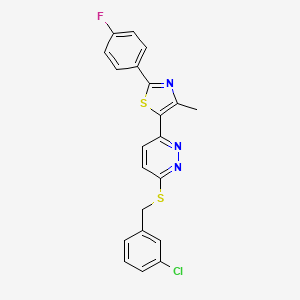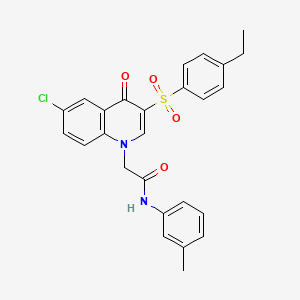
2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S and its molecular weight is 494.99. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity in Cancer Research
Compounds structurally related to 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide have been studied for their potential cytotoxic activity against various cancer cell lines. For instance, sulfonamide derivatives have shown significant in vitro anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015). This suggests the potential for molecules with similar structural features to be explored for their anticancer properties.
Antimicrobial and Antifungal Applications
Quinoline and quinazoline derivatives have demonstrated a range of biological activities, including antimicrobial and antifungal properties. The synthesis and characterization of new quinazolines with potential as antimicrobial agents have been reported, indicating the usefulness of such compounds in addressing bacterial and fungal infections (Desai et al., 2007). The presence of the quinoline moiety in the molecule of interest suggests possible antimicrobial or antifungal applications.
Anti-Inflammatory Properties
Compounds with acetamide groups, similar to the one , have been synthesized and investigated for their analgesic and anti-inflammatory activities. A study demonstrated that certain quinazolinyl acetamides show potent analgesic and anti-inflammatory effects, highlighting the therapeutic potential of these molecules in treating inflammation and pain (Alagarsamy et al., 2015).
Neuroprotective Effects
Research into anilidoquinoline derivatives has uncovered their potential therapeutic efficacy in treating neurological conditions, such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, offering a basis for the development of treatments for viral neurological diseases (Ghosh et al., 2008).
Broad-Spectrum Antifungal Agents
Morpholin-3-yl-acetamide derivatives have been identified as promising antifungal agents against Candida and Aspergillus species, providing a new avenue for the development of antifungal therapies. The modification of such compounds has led to improved plasmatic stability while maintaining potent in vitro activity (Bardiot et al., 2015).
特性
IUPAC Name |
2-[6-chloro-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-7-10-21(11-8-18)34(32,33)24-15-29(23-12-9-19(27)14-22(23)26(24)31)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDELLRLKHWIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)

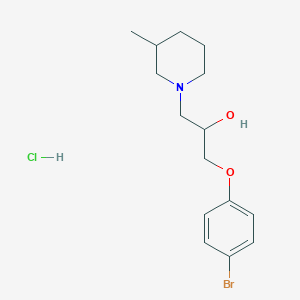
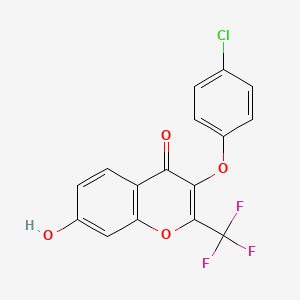
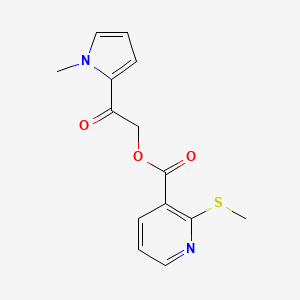
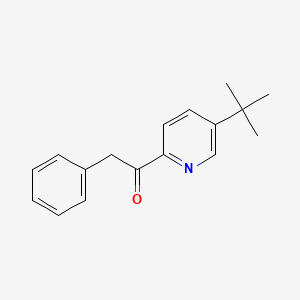
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)
